Belumosudil mesylate
Overview
Description
Belumosudil mesylate is a medication used primarily for the treatment of chronic graft-versus-host disease (cGvHD)This inhibition plays a crucial role in modulating immune responses and reducing inflammation and fibrosis .
Preparation Methods
The preparation of belumosudil mesylate involves several synthetic routes and reaction conditions. One method includes reacting the compound of formula IX with 5-aminoindazole to obtain a reaction mixture. This process is typically carried out in a one-pot reaction, which simplifies the synthesis and improves yield . The crystalline form of this compound is obtained through specific crystallization techniques, ensuring the compound’s stability and purity .
Chemical Reactions Analysis
Belumosudil mesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Belumosudil mesylate has several scientific research applications, including:
Chemistry: Used as a model compound to study kinase inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and reducing inflammation in various disease models.
Mechanism of Action
Belumosudil mesylate exerts its effects by selectively inhibiting the ROCK2 pathway. This inhibition decreases the activation of STAT3, leading to the downregulation of pro-inflammatory cytokines and the upregulation of regulatory T cells. Additionally, it prevents the polymerization of G-actin to F-actin, reducing fibrosis by downregulating profibrotic gene expression .
Comparison with Similar Compounds
Belumosudil mesylate is unique among ROCK inhibitors due to its selectivity for ROCK2 over ROCK1. Similar compounds include:
Ibrutinib: A kinase inhibitor used for the treatment of chronic graft-versus-host disease and other hematologic malignancies.
Ruxolitinib: A Janus kinase inhibitor used for the treatment of myelofibrosis and polycythemia vera.
Fasudil: Another ROCK inhibitor, but with less selectivity for ROCK2 compared to this compound.
This compound’s unique selectivity for ROCK2 makes it particularly effective in modulating immune responses and reducing fibrosis, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[3-[5-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide;methanesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O2.CH4O3S/c1-16(2)29-25(33)15-34-20-6-3-5-17(12-20)26-27-14-21-23(7-4-8-24(21)31-26)30-19-9-10-22-18(11-19)13-28-32-22;1-5(2,3)4/h3-14,16,30H,15H2,1-2H3,(H,28,32)(H,29,33);1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNMZPDNJWWQCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC=C3C(=N2)C=CC=C3NC4=CC5=C(C=C4)NN=C5.CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2109704-99-4 | |
Record name | Belumosudil mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2109704994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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